molecular formula C14H13ClF3NO B3017733 N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide CAS No. 2361747-14-8

N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide

Cat. No. B3017733
CAS RN: 2361747-14-8
M. Wt: 303.71
InChI Key: CRSFETWAOWWMJP-UHFFFAOYSA-N
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Description

The compound “N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide” is an organic compound. It contains a cyclopropyl group, which is a three-membered carbon ring, and a trifluoromethyl group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom . The compound also contains a 2-chloro-5-(trifluoromethyl)phenyl group .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. One common method for synthesizing similar compounds involves the protodeboronation of alkyl boronic esters . This process involves the removal of a boron group from the molecule, which can be achieved using a radical approach .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is likely to have a significant impact on the molecule’s structure due to the strong electronegativity of fluorine . The cyclopropyl group, being a three-membered ring, would also contribute to the molecule’s structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the compound’s stability and lipophilicity, which could affect its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and storage procedures should be followed to minimize risks .

properties

IUPAC Name

N-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3NO/c1-2-12(20)19-8-13(5-6-13)10-7-9(14(16,17)18)3-4-11(10)15/h2-4,7H,1,5-6,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSFETWAOWWMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CC1)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide

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